Sed5 protein

membrane trafficking SNARE regulation Sec1/Munc18 protein interaction

Sed5 protein (Sed5p), encoded by the essential SED5 gene in Saccharomyces cerevisiae, is a 39-kD integral membrane protein belonging to the syntaxin family of t-SNAREs (target-soluble NSF attachment protein receptors). It functions as the sole syntaxin required for vesicular transport into and across the yeast Golgi apparatus, mediating both anterograde ER-to-Golgi and retrograde intra-Golgi trafficking.

Molecular Formula C18H28O2I2
Molecular Weight 0
CAS No. 148375-50-2
Cat. No. B1179107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSed5 protein
CAS148375-50-2
SynonymsSed5 protein
Molecular FormulaC18H28O2I2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sed5 Protein (CAS 148375-50-2): Yeast cis-Golgi t-SNARE Syntaxin for ER-to-Golgi Vesicular Transport


Sed5 protein (Sed5p), encoded by the essential SED5 gene in Saccharomyces cerevisiae, is a 39-kD integral membrane protein belonging to the syntaxin family of t-SNAREs (target-soluble NSF attachment protein receptors). It functions as the sole syntaxin required for vesicular transport into and across the yeast Golgi apparatus, mediating both anterograde ER-to-Golgi and retrograde intra-Golgi trafficking [1]. Sed5p localizes predominantly to the cis-Golgi network and acts as the heavy chain of t-SNARE complexes, pairing with distinct light chains (Bos1p/Sec22p for ER-derived vesicles; Gos1p/Ykt6p for intra-Golgi transport) to drive membrane fusion [2]. The human ortholog, syntaxin 5 (STX5), shares high structural conservation with Sed5p, yet critical functional and regulatory differences between the yeast and mammalian proteins preclude simple interchange [3].

Why Sed5 Protein Cannot Be Functionally Substituted by Generic Syntaxin Orthologs or In-Class SNAREs


Although Sed5p belongs to the conserved syntaxin family and shares approximately 35–40% sequence identity with its mammalian ortholog STX5, functional substitution fails on multiple mechanistic levels. Sed5p is the only syntaxin among eight in yeast that can drive Golgi transport; none of the other seven yeast syntaxins bind the COPII component Sec24p, a specific interaction essential for ER-to-Golgi vesicle biogenesis [1]. Furthermore, the regulatory logic of Sed5p diverges fundamentally from that of neuronal syntaxin 1: Sed5p requires only its N-terminal helix for Sec1/Munc18 (SM) protein Sly1p binding, whereas syntaxin 1 depends on nearly its entire molecule for Munc18 binding, and Sly1p activates SNARE complex assembly on Sed5p while Munc18 inhibits it on syntaxin 1 [2]. Mammalian STX5 interacts with the microtubular cytoskeleton, a property absent in yeast Sed5p, and the two proteins are differentially recruited to COPII-coated vesicles [3]. These multi-layered differences in binding partners, regulatory mechanisms, and subcellular context mean that generic substitution by any other syntaxin family member—yeast or mammalian—will not recapitulate Sed5p-specific ER-Golgi trafficking function.

Quantitative Differentiation Evidence: Sed5 Protein vs. Closest Syntaxin Analogs


SM Protein Binding Domain Architecture: Sed5 Requires Only the N-Terminal Helix for Sly1p Binding, Whereas Syntaxin 1 Requires Nearly the Entire Molecule for Munc18 Binding

In a direct head-to-head dissection study, the yeast Golgi t-SNARE Sed5 protein and its neuronal plasma membrane cognate syntaxin 1 were both shown to contain three α-helices predicted to form coiled coils. However, domain-mapping experiments revealed a stark architectural difference in SM protein engagement: only the N-terminal helix of Sed5 is responsible for high-affinity binding of Sly1p, whereas almost the entire molecule of syntaxin 1 (all three helices) is necessary for binding its cognate SM protein Munc-18 [1]. This finding demonstrates that Sed5p achieves functional SM protein recruitment with a substantially smaller binding interface than syntaxin 1, a structural economy that has direct implications for engineering minimal fusion systems and for understanding why Sed5p can productively assemble SNARE complexes while bound to Sly1p, whereas Munc18-bound syntaxin 1 cannot [2].

membrane trafficking SNARE regulation Sec1/Munc18 protein interaction

Sly1p Binding Affinity: Sed5p Binds Wild-Type Sly1p and the Gain-of-Function Mutant Sly1-20p with Near-Identical Sub-Nanomolar KD

Surface plasmon resonance (SPR) spectroscopy measurements demonstrated that the yeast cis-Golgi t-SNARE Sed5p binds to its regulatory SM protein Sly1p with a dissociation constant (KD) of 5.13 × 10⁻⁹ M. Critically, Sed5p also binds the gain-of-function mutant Sly1-20p—which carries the E532K substitution and can rescue Ypt1p-deficient cells from lethality—with a nearly identical KD of 4.74 × 10⁻⁹ M [1]. This quantitative parity indicates that the E532K mutation in Sly1-20p does not alter Sed5p-binding affinity, and therefore the suppressor activity of Sly1-20p arises from a mechanism distinct from enhanced Sed5p recruitment. This is in contrast to many mutant-suppressor relationships where altered binding affinity explains functional rescue. Deletion analysis further localized the Sed5p-binding region to the N-terminal half of Sly1p, not the C-terminus harboring the E532K substitution [1].

surface plasmon resonance protein-protein interaction kinetics vesicle docking regulation

COPII Component Sec24p Binding Specificity: Sed5p Is the Only Yeast Syntaxin That Interacts with Sec24p

Affinity chromatography and yeast two-hybrid analyses revealed that the essential COPII coat component Sec24p—but not Sec23p—binds directly and specifically to the cis-Golgi syntaxin Sed5p. Systematic screening of all eight yeast syntaxins demonstrated that none of the other seven syntaxins (including Sso1p, Sso2p, Pep12p, Vam3p, Tlg1p, Tlg2p, and Ufe1p) showed detectable binding to Sec24p [1]. This exclusivity establishes Sed5p as the sole syntaxin capable of direct physical coupling to the COPII vesicle budding machinery, a property that mechanistically explains why Sed5p is uniquely essential for ER-to-Golgi transport among the syntaxin family. The Sed5p-Sec24p interaction is independent of Sar1p·GTP and involves binding of Sed5p to both the N-terminal (residues 56–549) and C-terminal halves of the 926-amino-acid Sec24p [1]. COPII further discriminates among SNAREs through two distinct binding sites on the Sec23/24 subcomplex: the A site recognizes the YNNSNPF motif of Sed5, and the B site binds Lxx-L/M-E sequences present in both Bet1 and Sed5 [2].

COPII vesicle biogenesis cargo selection ER-Golgi transport

Golgi SNARE Complex Combinatorial Selectivity: Only 2 of 147 Sed5-Based t-SNARE/v-SNARE Combinations Are Fusogenic

A systematic functional proteomic screen tested all possible combinations of 21 theoretical Sed5-based t-SNAREs (Sed5 plus two light chains drawn from the yeast Golgi SNARE repertoire) against each of the 7 potential v-SNAREs present in the yeast Golgi, totaling 147 quaternary SNARE combinations. Only two combinations proved fusogenic in a standardized liposome fusion assay: (1) the previously known ER-to-Golgi t-SNARE Sed5/Bos1/Sec22 pairing with its cognate v-SNARE Bet1, and (2) a newly identified intra-Golgi t-SNARE Sed5/Gos1/Ykt6 pairing with its unique cognate v-SNARE Sft1 [1]. This represents a selectivity ratio of 2/147 = 1.36%, meaning over 98% of theoretically possible Sed5-based SNARE complexes are non-functional. The existence of this second fusogenic Sed5 complex was confirmed in vivo by immunoprecipitation [1]. This extreme combinatorial selectivity—far exceeding what would be predicted from the promiscuous pairwise binding observed among Golgi SNAREs [2]—demonstrates that Sed5p is a stringent gatekeeper of fusion competence in the Golgi.

functional proteomics SNAREpin reconstitution membrane fusion specificity

COPII Vesicle Recruitment Divergence Between Yeast Sed5p and Mammalian STX5: Differential Cytoskeletal Interaction and SNARE Motif Utilization

Despite high structural conservation, yeast Sed5p and mammalian STX5 exhibit a critical functional divergence in COPII vesicle recruitment. Mammalian STX5 interacts with the microtubular cytoskeleton, a property completely absent in yeast Sed5p, which operates in a Golgi system that is not microtubule-organized [1]. Furthermore, COPII selects Sed5p through a bipartite motif mechanism that depends on conformational opening: the YNNSNPF motif is exposed only upon t-SNARE assembly, which removes autoinhibitory contacts, while the LxxME sequence provides a second recognition site [2]. This conformational gating means that COPII preferentially packages the fusogenic form of Sed5p, a regulatory layer not documented for mammalian STX5 COPII recruitment. These mechanistic differences mean that mammalian STX5 cannot serve as a functional substitute for Sed5p in yeast-based reconstitution systems, and conversely, Sed5p cannot engage the mammalian microtubule-dependent trafficking machinery [1].

ortholog comparison COPII recruitment microtubule interaction ER-Golgi structural organization

High-Impact Application Scenarios for Sed5 Protein (CAS 148375-50-2) Driven by Verified Differentiation Evidence


Yeast ER-to-Golgi In Vitro Reconstitution and Minimal Fusion Systems

Sed5p is the obligatory t-SNARE heavy chain for reconstituting physiological ER-to-Golgi membrane fusion in vitro. Because only Sed5p among all eight yeast syntaxins binds the COPII component Sec24p [1], and because only 2 of 147 possible Sed5-based quaternary SNARE combinations are fusogenic [2], Sed5p is the non-substitutable core component for building defined, fusion-competent proteoliposomes that faithfully recapitulate ER-to-Golgi trafficking. Researchers constructing minimal synthetic membrane fusion systems must procure authentic Sed5p; substitution with any other syntaxin—yeast or mammalian—will abolish both COPII engagement and fusion specificity.

SM Protein–Syntaxin Regulatory Mechanism Studies Using the Sed5p–Sly1p Model System

The Sed5p–Sly1p interaction represents a mechanistically distinct SM protein–syntaxin regulatory paradigm compared to the canonical neuronal syntaxin 1–Munc18 system. Sed5p requires only its N-terminal helix for Sly1p binding (versus nearly the entire syntaxin 1 molecule for Munc18), and Sly1p binding activates rather than inhibits SNARE complex assembly [1]. The quantitatively characterized high-affinity interaction (KD = 5.13 nM) and the availability of the functionally equivalent Sly1-20p mutant (KD = 4.74 nM) [2] make this an ideal comparative system for dissecting how SM proteins regulate membrane fusion. Sed5 protein is therefore the required reagent for laboratories studying the evolution and mechanistic diversity of SM protein–syntaxin regulation.

COPII Cargo Selection and Vesicle Biogenesis Assays

Sed5p is uniquely recognized by the COPII coat through a conformationally gated bipartite motif (YNNSNPF at the A site; LxxME at the B site), and is the only yeast syntaxin that binds Sec24p [1]. This property makes Sed5p the essential positive control and functional probe for any biochemical or structural study of COPII-dependent cargo selection, vesicle budding, and SNARE packaging. Sed5 protein procurement is mandatory for COPII reconstitution experiments aiming to investigate how vesicle fusion specificity is programmed during the budding step [2].

Ortholog-Specific Functional Studies Requiring Yeast-Specific Golgi Trafficking Machinery

Because yeast Sed5p operates in a Golgi system that is structurally distinct from the mammalian pericentriolar Golgi ribbon—lacking microtubule-dependent organization and an ERGIC compartment—and does not itself interact with microtubules (unlike mammalian STX5) [1], any investigation of yeast-specific Golgi biology, including Golgi cisternal maturation, COPI-independent Sed5p localization mechanisms, and Sed5p's role in autophagy-related Golgi vesicle formation, requires the authentic yeast Sed5 protein. Mammalian STX5 cannot substitute in these yeast-specific contexts and will yield confounding results due to its divergent trafficking properties [1].

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